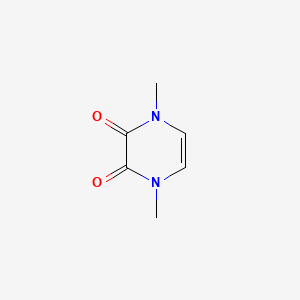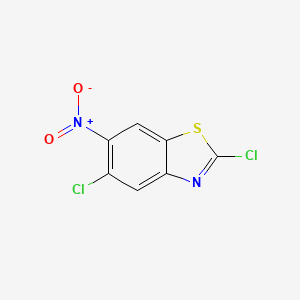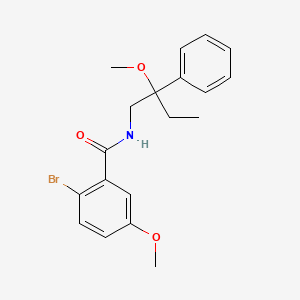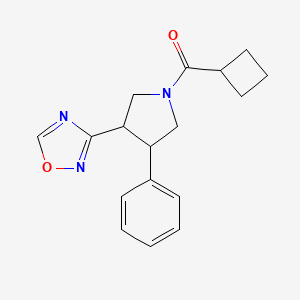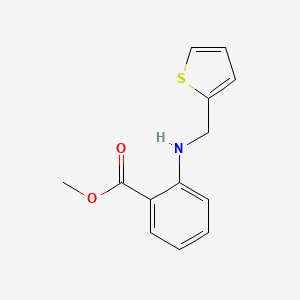
2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A series of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity were synthesized, characterizing their chemical structures through IR, 1H & 13C-NMR, mass spectral data, and elemental analysis, demonstrating their potential for antibacterial and antifungal applications (Nagarapu & Pingili, 2014).
Antimicrobial Activity
Compounds with oxadiazole derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Neurodegenerative Disease Treatment
Indole derivatives have been identified as dual-effective agents for treating neurodegenerative diseases, combining potent ligand properties for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor with antioxidant properties, offering insights into neuroprotective strategies (Buemi et al., 2013).
Antibacterial and Antifungal Activities
The synthesis of new 1H-indole derivatives has been geared towards evaluating their antibacterial and antifungal activities, highlighting the potential for developing new medications to combat microbial infections (Letters in Applied NanoBioScience, 2020).
σ1 Receptor Antagonism for Pain Management
A new series of compounds, including pyrazoles, have been reported for their σ1 receptor antagonism, presenting a clinical candidate for pain management named EST64454. This compound exhibits high aqueous solubility and metabolic stability, offering a promising approach to pain treatment (Díaz et al., 2020).
Central 5-HT Agonist Activity
Research into piperidinyl indole derivatives has provided insights into the neurochemistry of serotonin (5-HT) neurons, exploring their potential as potent 5-HT receptor agonists in the brain, which could have implications for psychiatric and neurological disorders (Euvrard & Boissier, 1980).
properties
IUPAC Name |
2-indol-1-yl-1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-13-9-18-21-20(27-22-18)16-7-10-23(11-8-16)19(25)14-24-12-6-15-4-2-3-5-17(15)24/h2-6,12,16H,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUKWISQFAVHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


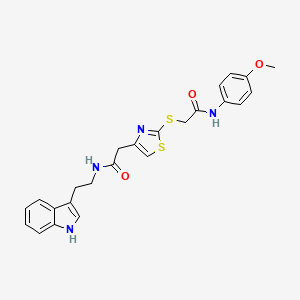
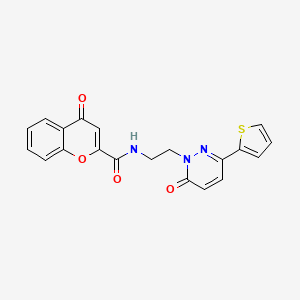
![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)
![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)
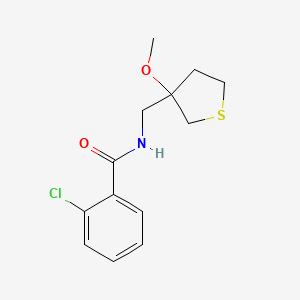
![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)
